

In-Depth Technical Guide: Spectroscopic Data of Erysenegalensein E

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Compound of Interest

Compound Name: *erysenegalensein E*

Cat. No.: B172019

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **erysenegalensein E**, a prenylated isoflavone isolated from the stem bark of *Erythrina senegalensis*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Erysenegalensein E is a complex isoflavonoid with the molecular formula $C_{25}H_{26}O_6$. Its structure is characterized by a core isoflavone skeleton with two prenyl-derived substituents, contributing to its bioactivity.

Molecular Formula: $C_{25}H_{26}O_6$ Molar Mass: 422.47 g/mol

Spectroscopic Data

The structural elucidation of **erysenegalensein E** was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of **erysenegalensein E**.

Ion	Calculated m/z	Found m/z
[M] ⁺	422.1729	422.1730

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	7.88	s	
2'	7.34	d	8.5
3'	6.86	d	8.5
5'	6.86	d	8.5
6'	7.34	d	8.5
1''	3.32	d	7.0
2''	5.22	t	7.0
4''	1.75	s	
5''	1.66	s	
1'''	2.88	dd	14.0, 4.5
3.14	dd	14.0, 8.0	
2'''	4.10	dd	8.0, 4.5
4'''	4.88	s	
4.98	s		
5'''	1.84	s	
5-OH	13.20	s	

^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	δ (ppm)
2	153.2
3	122.8
4	180.8
4a	105.4
5	161.5
6	110.4
7	162.2
8	108.2
8a	157.8
1'	123.5
2'	130.5
3'	115.5
4'	157.5
5'	115.5
6'	130.5
1''	21.4
2''	122.0
3''	131.8
4''	25.8
5''	17.9
1'''	28.5
2'''	70.1
3'''	147.2

4"	112.8
5"	18.2

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as detailed in the primary literature.

Isolation of Erysenegalensein E

Dried and powdered stem bark of *Erythrina senegalensis* was subjected to extraction with methanol (MeOH). The resulting crude extract was then partitioned and subjected to multiple chromatographic steps, including column chromatography over silica gel, to yield pure **erysenegalensein E**.

Mass Spectrometry

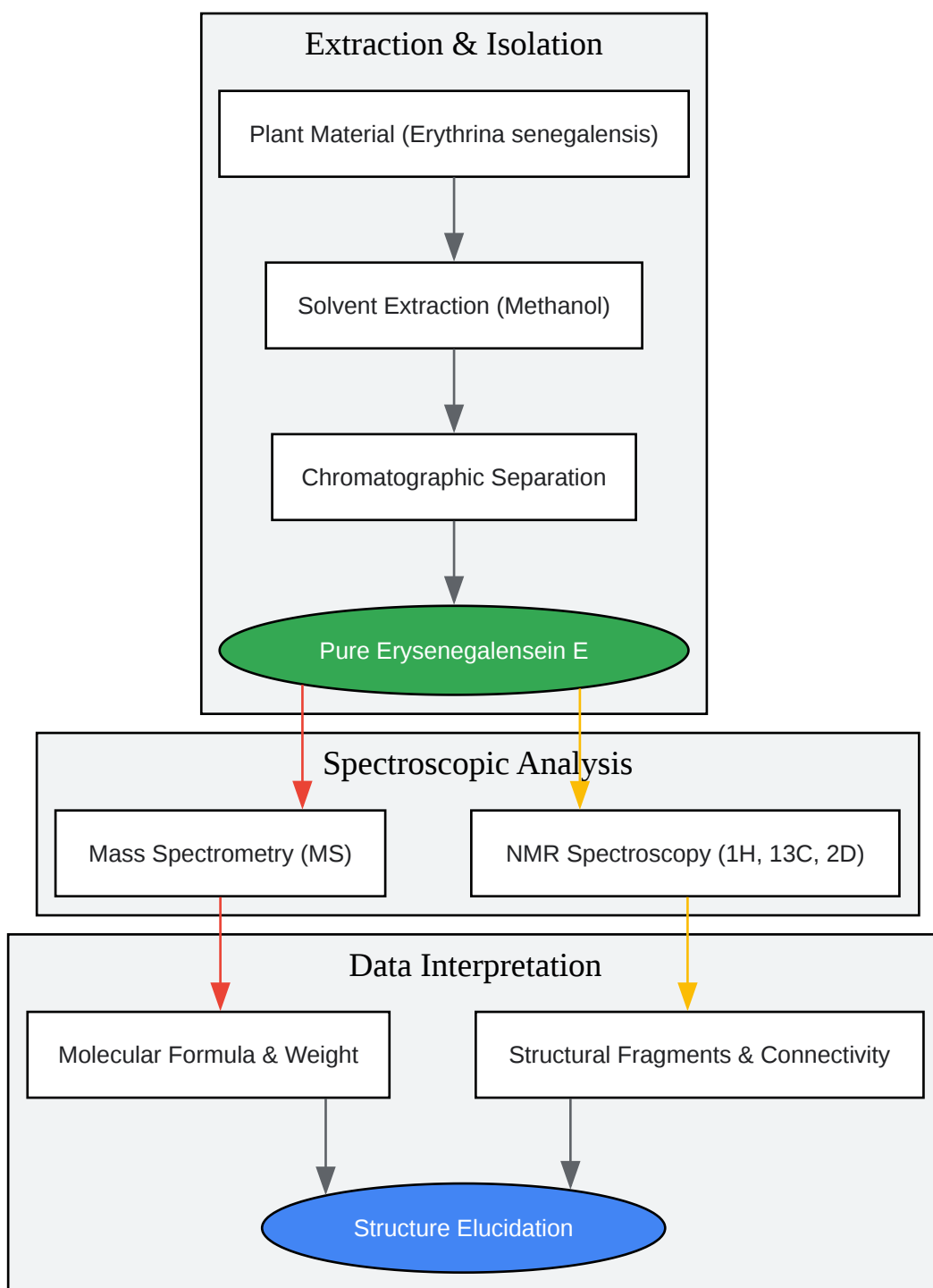
High-resolution mass spectra were recorded on a mass spectrometer, likely using an electron ionization (EI) or electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were used to acquire 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR data for complete structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **erysenegalensein E**.



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Caption: Workflow for Natural Product Isolation and Analysis.

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